molecular formula C7H13N B2430603 (2-Methylpropyl)(prop-2-yn-1-yl)amine CAS No. 111493-01-7

(2-Methylpropyl)(prop-2-yn-1-yl)amine

Cat. No.: B2430603
CAS No.: 111493-01-7
M. Wt: 111.188
InChI Key: RFFUJWHJKXZOIG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(prop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylpropyl)(prop-2-yn-1-yl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylpropyl)(prop-2-yn-1-yl)amine is unique due to the presence of both an isobutyl and a propynyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .

Biological Activity

(2-Methylpropyl)(prop-2-yn-1-yl)amine, a compound featuring a unique structure that combines a propynyl group with an isobutyl amine moiety, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H11N+C3H4=C8H15N\text{C}_5\text{H}_{11}\text{N}+\text{C}_3\text{H}_4=\text{C}_8\text{H}_{15}\text{N}

This compound is characterized by the presence of a propynyl group, which is known for its reactivity and potential interactions with biological systems.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit lysosomal phospholipase A2 (LPLA2), which plays a crucial role in lipid metabolism. Inhibition of LPLA2 can lead to phospholipidosis, a condition characterized by the accumulation of phospholipids in cells .
  • Antioxidant Properties : The presence of unsaturation in the propynyl moiety suggests potential antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress .
  • Cell Signaling Modulation : The amine group can interact with various receptors and enzymes, potentially modulating signaling pathways involved in cell growth and apoptosis .

Study 1: Inhibition of LPLA2

A study investigated the inhibition of LPLA2 by cationic amphiphilic compounds, including derivatives similar to this compound. The results indicated that these compounds could inhibit LPLA2 activity at concentrations as low as 0.18 μM, suggesting significant biological implications for drug development related to phospholipidosis .

Study 2: Antioxidative Effects

Another research study focused on the antioxidative properties of compounds containing propynyl groups. It was found that these compounds exhibited strong radical scavenging activities, which could be beneficial in treating oxidative stress-related diseases .

Data Table: Biological Activities of this compound

Activity TypeMechanismReference
Enzymatic InhibitionInhibition of LPLA2
Antioxidant ActivityFree radical scavenging
Cell Signaling ModulationInteraction with receptors

Properties

IUPAC Name

2-methyl-N-prop-2-ynylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-5-8-6-7(2)3/h1,7-8H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFUJWHJKXZOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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